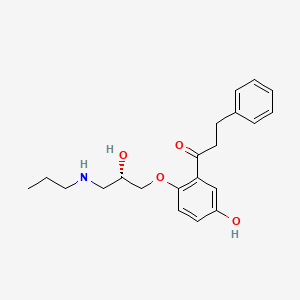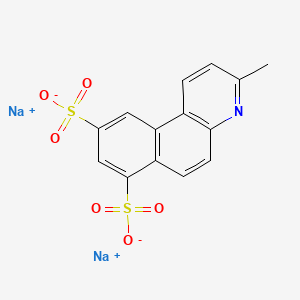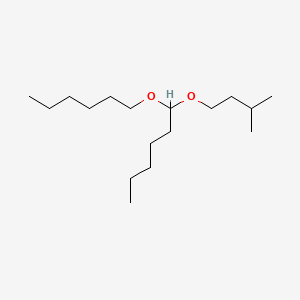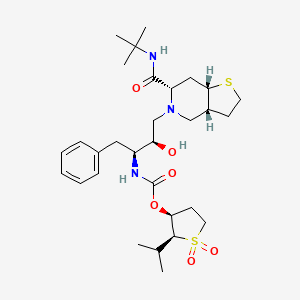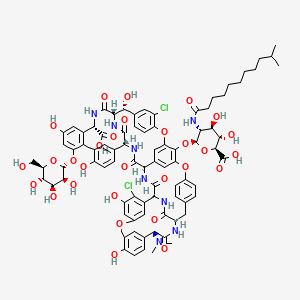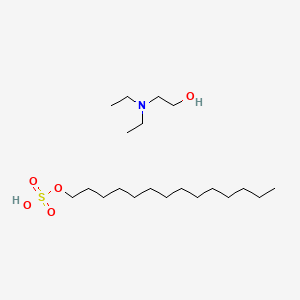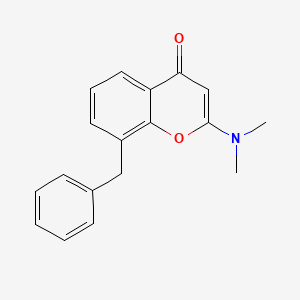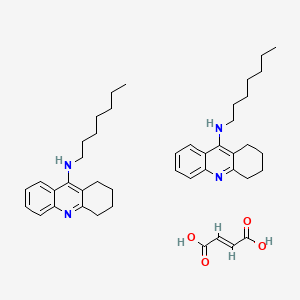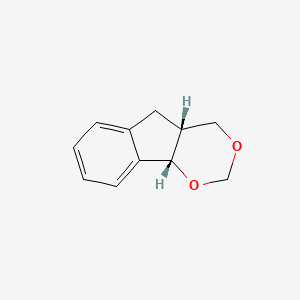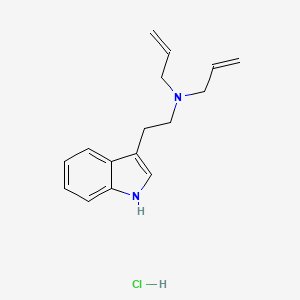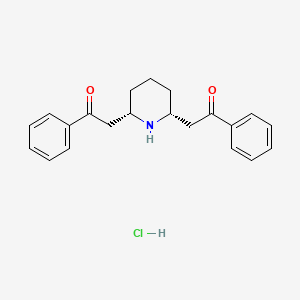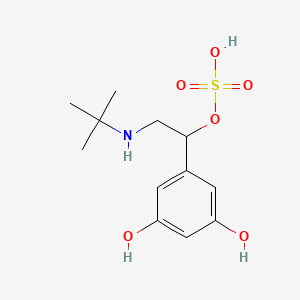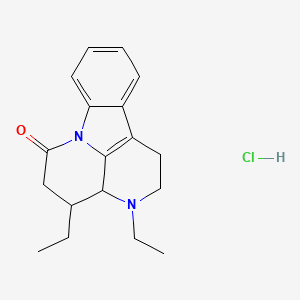
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride is a complex organic compound with a unique structure It belongs to the class of indole derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The racemic mixtures of the two epimers of this compound have been prepared and separated by crystallization of one of the synthesis intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes. This interaction can lead to modulation of cellular activities, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Diethyl-1,2,3,3a,4,5-hexahydro-canthinone-6
- Indole derivatives with similar structures
Propiedades
Número CAS |
94831-77-3 |
|---|---|
Fórmula molecular |
C18H23ClN2O |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-3-12-11-16(21)20-15-8-6-5-7-13(15)14-9-10-19(4-2)17(12)18(14)20;/h5-8,12,17H,3-4,9-11H2,1-2H3;1H |
Clave InChI |
ZVDYRMKTRHTVAG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


